molecular formula C10H10BrN3O B6497622 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1251272-83-9

2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

Cat. No.: B6497622
CAS No.: 1251272-83-9
M. Wt: 268.11 g/mol
InChI Key: YQIGZBCPNKAXCQ-UHFFFAOYSA-N
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Description

2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a bromophenyl group attached to the triazole ring, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne. For instance, 2-bromoaniline can be converted to 2-bromoazide, which then reacts with propargyl alcohol to form the triazole ring.

    Reduction: The resulting triazole compound is then reduced to yield the desired ethan-1-ol derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles like NaNH2 (Sodium amide) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]ethanone.

    Reduction: Formation of 2-[1-(phenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol.

    Substitution: Formation of 2-[1-(2-substituted phenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol derivatives.

Scientific Research Applications

2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The bromophenyl group may enhance binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromophenyl)ethan-1-ol
  • 2-(3-bromophenyl)ethan-1-ol
  • 2-(4-bromophenyl)ethan-1-ol

Uniqueness

2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[1-(2-bromophenyl)triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c11-9-3-1-2-4-10(9)14-7-8(5-6-15)12-13-14/h1-4,7,15H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIGZBCPNKAXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(N=N2)CCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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